molecular formula C6H11ClO B1582483 2-Ethylbutyryl chloride CAS No. 2736-40-5

2-Ethylbutyryl chloride

Cat. No.: B1582483
CAS No.: 2736-40-5
M. Wt: 134.6 g/mol
InChI Key: SMUKODJVMQOSAB-UHFFFAOYSA-N
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Description

2-Ethylbutyryl chloride is an organic compound with the molecular formula C6H11ClO. It is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis. The compound is also known by other names such as 2-ethylbutanoyl chloride and diethylacetyl chloride .

Mechanism of Action

Target of Action

The primary targets of 2-Ethylbutyryl chloride It is known to be used in the synthesis of various organic compounds .

Biochemical Pathways

The specific biochemical pathways affected by This compound It is known to be used in the synthesis of bicyclic thiophene derivatives . Thiophene derivatives are important in medicinal chemistry and materials science, suggesting that this compound may indirectly influence various biochemical pathways through its role in the synthesis of these compounds.

Result of Action

The molecular and cellular effects of This compound It is known to be a reactive compound that can cause burns of eyes, skin, and mucous membranes . This suggests that it may have cytotoxic effects at high concentrations or with prolonged exposure.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For example, it is a flammable liquid and its reactivity can be influenced by temperature . Additionally, it can react with water, so humidity may also affect its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylbutyryl chloride can be synthesized through the reaction of 2-ethylbutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is treated with the chlorinating agent, resulting in the formation of this compound and the release of sulfur dioxide (SO2) or carbon dioxide (CO2) and carbon monoxide (CO) as by-products .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation to obtain the desired purity level .

Properties

IUPAC Name

2-ethylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUKODJVMQOSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062616
Record name Butanoyl chloride, 2-ethyl-
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Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2736-40-5
Record name 2-Ethylbutyryl chloride
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Record name Butanoyl chloride, 2-ethyl-
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Record name 2-Ethylbutyryl chloride
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Record name Butanoyl chloride, 2-ethyl-
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Record name Butanoyl chloride, 2-ethyl-
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Record name 2-ethylbutyryl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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